プロピルホスホン酸

概要

説明

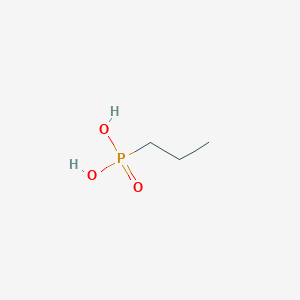

Propylphosphonic acid is an alkylphosphonic acid with the molecular formula C₃H₉O₃P. It is characterized by a phosphorus atom bonded to three oxygen atoms (two hydroxy groups and one P=O double bond) and one carbon atom. This compound is significant due to its structural analogy with phosphate moieties and its coordination properties .

科学的研究の応用

Surface Modification of Metal Oxides

One of the prominent applications of propylphosphonic acid is in the surface modification of metal oxides, particularly titanium dioxide (TiO₂). Recent studies have demonstrated that grafting 3PA onto TiO₂ enhances its surface properties significantly.

Case Study: Grafting on TiO₂

- Methodology : A solid-phase manual grinding method was employed to graft 3PA onto TiO₂. This method avoids solvents, leading to higher modification degrees compared to conventional liquid-phase methods.

- Results : The solid-phase method achieved a modification degree 25% higher than the liquid-phase approach, with an atom utilization efficiency up to 7.5 times greater than solvent-based methods. This improvement is crucial for applications in CO₂ adsorption and catalyst recovery .

Table 1: Comparison of Grafting Methods

| Method | Modification Degree | Atom Utilization Efficiency |

|---|---|---|

| Solid-phase (3PA) | 25% higher | 7.5 times |

| Liquid-phase (water) | Standard | Baseline |

| Liquid-phase (toluene) | Standard | Baseline |

Catalysis

Propylphosphonic acid also plays a vital role in catalysis, particularly in the synthesis of phosphonic acid analogues and their derivatives.

Case Study: Synthesis of Phosphonic Acid Analogues

- Research Findings : A library of phosphonic acid analogues was synthesized using 3PA as a precursor. These compounds exhibited varying inhibitory effects against specific biological targets, showcasing the versatility of 3PA in drug development .

- Applications : The synthesized compounds can be utilized in medicinal chemistry for developing new therapeutic agents.

Electrochemical Applications

In electrochemistry, propylphosphonic acid has been investigated as an additive in battery electrolytes.

Case Study: Electrolyte Additive for Lithium-Ion Batteries

- Findings : The addition of propylphosphonic acid cyclic anhydride (derived from 3PA) improved the electrochemical stability of LiNi₀.₅Mn₁.₅O₄ cathodes. It reduced self-discharge rates and enhanced overall battery performance .

- Implications : This application highlights the potential of 3PA in enhancing energy storage technologies.

Chromatography

Propylphosphonic acid is also utilized in chromatography as a stationary phase modifier.

Case Study: Ultra-stable Metal Oxide-based Stationary Phases

作用機序

Target of Action

Propylphosphonic acid, also known as Propanephosphonic acid anhydride or T3P, is primarily used as a reagent in peptide synthesis reactions . It activates the carboxylic acid partner for subsequent reaction with amines . This suggests that the primary targets of propylphosphonic acid are carboxylic acids present in peptide chains.

Mode of Action

Propylphosphonic acid promotes amidation in the solution-phase through a biomimetic approach . This is similar to the activation of the carboxylic moiety catalyzed by ATP-grasp enzymes in metabolic pathways . The T3P induced coupling reaction was applied in this study to the solution-phase peptide synthesis .

Biochemical Pathways

The biochemical pathways affected by propylphosphonic acid are primarily those involved in peptide synthesis. The compound acts as a catalyst, facilitating the formation of peptide bonds in a few minutes with high efficiency and no epimerization . This process generates water-soluble by-products, both using N-Boc or N-Fmoc amino acids .

Result of Action

The molecular effect of propylphosphonic acid’s action is the formation of peptide bonds, which are crucial for the creation of peptides and proteins . On a cellular level, this can lead to the synthesis of new proteins, potentially influencing a wide range of cellular functions and processes.

Action Environment

Environmental factors can influence the action, efficacy, and stability of propylphosphonic acid. For instance, the pH of the solution can affect the compound’s reactivity. Additionally, the presence of other compounds in the solution can also impact the effectiveness of propylphosphonic acid in catalyzing peptide bond formation . .

生化学分析

Biochemical Properties

Propylphosphonic acid plays a crucial role in biochemical reactions. It has been used to generate free radicals, which are essential for various biochemical processes . The nature of these interactions involves the degradation of Propylphosphonic acid by radical species .

Cellular Effects

The effects of Propylphosphonic acid on cells are primarily related to its ability to generate free radicals. These radicals can influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

At the molecular level, Propylphosphonic acid exerts its effects through its interactions with biomolecules. It is involved in the generation of free radicals, which can lead to changes in gene expression and enzyme activity .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of Propylphosphonic acid can change over time. It is known to degrade, and this degradation process can influence its long-term effects on cellular function .

Metabolic Pathways

Propylphosphonic acid is involved in the generation of free radicals, a process that can influence various metabolic pathways

準備方法

Synthetic Routes and Reaction Conditions

Propylphosphonic acid can be synthesized through various methods. One common method involves the reaction of propyl alcohol with phosphorus trichloride, followed by hydrolysis. Another method includes the oxidation of propylphosphine with hydrogen peroxide .

Industrial Production Methods

Industrial production of propylphosphonic acid often employs the dealkylation of dialkyl phosphonates under acidic conditions or using the McKenna procedure, which involves bromotrimethylsilane followed by methanolysis .

化学反応の分析

Types of Reactions

Propylphosphonic acid undergoes several types of chemical reactions, including:

Oxidation: Propylphosphonic acid can be oxidized to form propylphosphonic anhydride.

Reduction: It can be reduced to form propylphosphine.

Substitution: The hydroxy groups can be substituted with other functional groups.

Common Reagents and Conditions

Common reagents used in reactions with propylphosphonic acid include hydrogen peroxide for oxidation and bromotrimethylsilane for dealkylation. Reaction conditions typically involve mild temperatures and the presence of catalysts .

Major Products

Major products formed from these reactions include propylphosphonic anhydride, propylphosphine, and various substituted derivatives .

類似化合物との比較

Similar Compounds

Similar compounds to propylphosphonic acid include:

- Ethylphosphonic acid

- Butylphosphonic acid

- Phenylphosphonic acid

- Methylphosphonic acid

Uniqueness

Propylphosphonic acid is unique due to its specific alkyl chain length, which influences its reactivity and coordination properties. Compared to ethylphosphonic acid and butylphosphonic acid, propylphosphonic acid offers a balance between hydrophobicity and hydrophilicity, making it suitable for a broader range of applications .

生物活性

Propylphosphonic acid (PPA) is a phosphonic acid derivative that has garnered attention for its diverse biological activities, particularly in the fields of antibacterial and antimalarial research. This article synthesizes findings from various studies to provide a comprehensive overview of the biological activity of propylphosphonic acid, including its mechanisms of action, efficacy against pathogens, and potential therapeutic applications.

Chemical Structure and Properties

Propylphosphonic acid is characterized by its phosphonic acid functional group, which contributes to its biological activity. The chemical structure can be represented as follows:

This structure allows for various substitutions that can enhance its pharmacological properties.

Antibacterial Activity

Research indicates that propylphosphonic acid derivatives exhibit significant antibacterial properties. For instance, studies have focused on the synthesis of analogs of 3-(N-acetyl-N-hydroxyamino)-propylphosphonic acid (FR-900098), which have shown potent activity against various bacterial strains.

Table 1: Antibacterial Activity of Propylphosphonic Acid Derivatives

These compounds exhibit varying degrees of efficacy, with some showing lower MIC values than traditional antibiotics, suggesting potential for development as new antimicrobial agents.

Antimalarial Activity

In addition to antibacterial effects, propylphosphonic acid derivatives have been investigated for their antimalarial properties. A study evaluated several analogs against Plasmodium falciparum, revealing promising results.

Table 2: Antimalarial Efficacy of Propylphosphonic Acid Analogues

| Compound Name | Model Used | Inhibition Rate (%) | Reference |

|---|---|---|---|

| Alpha-halogenated analogs | P. falciparum (in vitro) | 85% | |

| FR-900098 | P. berghei (in vivo) | 70% |

These findings indicate that propylphosphonic acid and its derivatives may serve as effective agents in the treatment of malaria.

The mechanisms underlying the biological activity of propylphosphonic acid are multifaceted:

- Inhibition of Cell Wall Synthesis : Similar to fosfomycin, propylphosphonic acid derivatives interfere with bacterial cell wall synthesis, leading to cell lysis.

- Disruption of Metabolic Pathways : Some studies suggest that these compounds may inhibit key enzymes involved in bacterial metabolism, thereby reducing their viability.

- Immunomodulatory Effects : Certain derivatives have demonstrated immunological activity, enhancing wound healing and exhibiting antibacterial properties through immune system modulation .

Case Studies and Research Findings

- Antibacterial Studies : A comprehensive study on the synthesis and evaluation of propylphosphonic acid analogs highlighted their potential as novel antibiotics, particularly against resistant strains .

- Antimalarial Research : Investigations into the antimalarial efficacy of these compounds revealed that structural modifications could significantly enhance their potency against malaria parasites .

- Chitosan Derivatives : Research involving chitosan coatings with incorporated propylphosphonic acid demonstrated improved biodegradability and antibacterial activity, suggesting applications in biomedical fields such as wound dressings .

特性

IUPAC Name |

propylphosphonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C3H9O3P/c1-2-3-7(4,5)6/h2-3H2,1H3,(H2,4,5,6) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NSETWVJZUWGCKE-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCP(=O)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C3H9O3P | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20871092 | |

| Record name | Propylphosphonic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20871092 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

124.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4672-38-2 | |

| Record name | Propylphosphonic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4672-38-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Propylphosphonic acid | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.022.837 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How does fosmidomycin, a propylphosphonic acid derivative, exert its antibacterial effect?

A1: Fosmidomycin, specifically 3-(N-formyl-N-hydroxyamido) propylphosphonic acid sodium salt, acts as a potent inhibitor of 1-deoxy-D-xylulose-5-phosphate (DOXP) reductoisomerase []. This enzyme is crucial in the 2C-methyl-D-erythritol-4-phosphate (MEP) pathway, responsible for isoprenoid biosynthesis. This pathway is vital for certain bacteria, including Plasmodium species, making it an attractive target for antibacterial drug development.

Q2: Can you elaborate on the role of propylphosphonic acid derivatives in studying the biodegradation of fosfomycin?

A2: Researchers synthesized various functionalized propylphosphonic acids, including (R)-1-hydroxy-2-oxopropylphosphonic acid and (1R,2R)-1,2-dihydroxy-3,3,3-trifluoropropylphosphonic acid, to investigate the C-P bond cleavage in the fosfomycin biodegradation pathway by Rhizobium huakuii PMY1 [, ]. By using 13C-labeled intermediates like 1-hydroxy-[1-(13)C(1)]acetone, they demonstrated the formation of labeled alanine, valine, and methionine in the cell hydrolysate, highlighting hydroxyacetone as a key intermediate in fosfomycin breakdown [].

Q3: How does 2-aminoethylphosphonate interact with the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase?

A3: In Pseudomonas aeruginosa, the enzyme 2-aminoethylphosphonate:pyruvate aminotransferase utilizes 2-aminoethylphosphonate (ciliatine) as an amino donor [, ]. This enzyme catalyzes the transfer of the amino group from ciliatine to pyruvate, resulting in the formation of 2-phosphonoacetaldehyde and alanine. This transamination reaction constitutes the initial step in the metabolic pathway responsible for cleaving the C-P bond within ciliatine [, ]. Interestingly, studies indicate that methyl, ethyl, and propylphosphonic acids exhibit stronger competitive behavior towards ciliatine compared to their corresponding alpha-amino derivatives [, ].

Q4: What is the molecular formula and weight of propylphosphonic acid?

A4: The molecular formula for propylphosphonic acid is C3H9O3P, and its molecular weight is 124.08 g/mol.

Q5: Are there any spectroscopic data available for characterizing propylphosphonic acid and its derivatives?

A5: Numerous studies employ various spectroscopic techniques to characterize propylphosphonic acid and its derivatives. For instance, researchers used solid-state NMR spectroscopy to analyze hydrogen-bonding interactions in propylphosphonic acid-functionalized SBA-15 mesoporous silica []. Infrared (IR) and Nuclear Magnetic Resonance (NMR) spectroscopy were also instrumental in studying the extraction complexes of Sc(III) with alkylphosphonic acid monoalkyl esters, including propylphosphonic acid derivatives []. Additionally, electrospray tandem mass spectrometry was utilized to differentiate the P-propyl substituent in propylphosphonic acid derivatives from isopropylphosphonic acid, crucial for identifying chemical warfare agents and their degradation products [].

Q6: How stable are propylphosphonic acid self-assembled nanofibers (SANs) at high temperatures?

A6: Thermal analysis revealed that propylphosphonic acid SANs exhibit significantly enhanced thermal stability compared to the pure acid []. When isolated on Si3N4 or present on aluminum substrates, these nanofibers demonstrate a nearly fivefold increase in thermal stability, exceeding the melting points of pure alkylphosphonic acids, which typically range from 100°C to 120°C [].

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。